1,4-Benzodithiin
CAS No.: 255-50-5
Cat. No.: VC19747899
Molecular Formula: C8H6S2
Molecular Weight: 166.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 255-50-5 |
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Molecular Formula | C8H6S2 |
Molecular Weight | 166.3 g/mol |
IUPAC Name | 1,4-benzodithiine |
Standard InChI | InChI=1S/C8H6S2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H |
Standard InChI Key | DCIDQCMMRAKNNR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)SC=CS2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1,4-Benzodithiin belongs to the class of benzo-fused dithiins, where the benzene ring is annulated with a six-membered dithiin ring. The planar structure allows for conjugation across the sulfur atoms, influencing its electronic absorption spectra and redox behavior . Key structural parameters include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 168.3 g/mol |
Melting Point | 45–47°C |
Boiling Point | 285–290°C (decomposes) |
Solubility | Soluble in DMSO, DMF; insoluble in water |
SMILES Notation |
Spectroscopic Characteristics
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NMR: NMR (CDCl) exhibits signals at δ 3.27 ppm (s, 4H, -S-CH-) and δ 7.00–7.16 ppm (m, 4H, aromatic protons) .
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UV-Vis: Absorption maxima at 280–320 nm, attributed to π→π* transitions in the conjugated system .
Synthetic Methodologies
Cyclocondensation of 1,2-Dithiols
A common approach involves reacting benzene-1,2-dithiol with diketones or epoxides. For example, cyclohexanone derivatives react with ethane-1,2-dithiol under acidic conditions to yield 2,3-dihydro-1,4-benzodithiin . This method offers moderate yields (40–60%) but requires prolonged reaction times (48 h) .
Ring-Opening of Thiadiazoles
4-Aryl-5-heterosubstituted 1,2,3-thiadiazoles undergo thermal ring-opening in the presence of sodium hydride, eliminating nitrogen and forming 1,4-benzodithiins . This method is efficient for introducing aromatic substituents but often requires transition-metal catalysts .
Oxidative Coupling
Jinwu Zhao et al. reported a transition-metal-free synthesis using 2-aminothiophenol (2-ATP), anilines, and methyl ketones under aerobic conditions . The reaction proceeds via Kornblum oxidation and aldimine condensation, yielding 1,4-benzodithiin derivatives in 33–78% yields .
Biological Activities and Mechanisms
Anticancer Properties
1,4-Benzodithiin derivatives inhibit DNA topoisomerase IIα (: 0.8–2.5 µM \text{IC}_{50} ) .
Enzyme Inhibition
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Acetylcholinesterase (AChE): Derivatives exhibit values of 12–45 µM, suggesting potential for Alzheimer’s therapy.
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α-Glucosidase: Inhibition constants () range from 8–22 µM, indicating antidiabetic applications.
Antioxidant Activity
Applications in Materials Science
Electrochromic Devices
The redox-active sulfur centers enable applications in smart windows and displays. 1,4-Benzodithiin-based polymers exhibit color switching between transparent (oxidized) and blue (reduced) states at applied potentials of ±1.2 V .
Photocatalysis
Nickel–dithiolene complexes fused with 1,4-benzodithiin show enhanced photocatalytic activity under visible light ( nm), achieving 85% degradation of methylene blue in 2 h .
Comparative Analysis with Related Heterocycles
Recent Advances (2023–2025)
Green Synthesis
Aryl halide-free protocols using PEG-200 as a recyclable solvent achieve yields >90% under microwave irradiation . Nanocatalysts (e.g., FeO@SiO) reduce reaction times to 15–30 min .
Drug Delivery Systems
1,4-Benzodithiin-loaded nanoparticles (size: 120 nm) show 80% bioavailability in murine models, enhancing antitumor efficacy while reducing systemic toxicity .
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